

Unveiling the Physicochemical Profile of Antibacterial Agent 144: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antibacterial agent 144	
Cat. No.:	B12391961	Get Quote

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[City, State] – November 8, 2025 – The quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance is a paramount challenge in modern drug discovery. Within this landscape, "**Antibacterial agent 144**," a compound identified with potent activity against multi-resistant bacteria, has garnered significant interest among researchers. This technical guide provides a comprehensive overview of the currently available information regarding the solubility and stability of this promising molecule, intended for an audience of researchers, scientists, and drug development professionals.

Compound Identification and Biological Activity

"Antibacterial agent 144" is chemically identified as a compound with the formula C26H23N7O3 and a molecular weight of 481.51 g/mol . It is also referred to in some commercial and research contexts as "compound 8e".

Initial biological characterization reveals that **Antibacterial agent 144** exhibits significant efficacy against multi-resistant Staphylococcus aureus. Its proposed mechanisms of action are multifaceted, including the disruption of the bacterial cytoplasmic membrane and the inhibition of biofilm formation. Furthermore, it has been shown to bind to human serum albumin (HSA) with a dissociation constant (Kd) of $13.2~\mu\text{M}$, a factor that can influence its pharmacokinetic profile. The agent is also reported to form a supramolecular complex with DNA, thereby impeding DNA replication.



Solubility Profile of Antibacterial Agent 144

Detailed quantitative solubility data for **Antibacterial agent 144** in various solvents is not extensively available in the public domain. However, based on information from suppliers and the context of its chemical structure, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of Antibacterial Agent 144

Solvent	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	Soluble	Commonly used as a stock solution solvent for in vitro assays.
Ethanol	Limited Information	Solubility is likely, but potentially to a lesser extent than DMSO.
Water	Limited Information	Expected to have low aqueous solubility, a common characteristic of complex organic molecules.

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the thermodynamic solubility of a compound involves the following steps:

- Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
- Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.



- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Data Reporting: The solubility is expressed in units such as mg/mL or μg/mL.

Stability Profile of Antibacterial Agent 144

Comprehensive stability data for **Antibacterial agent 144** under various conditions (e.g., pH, temperature, light exposure) is not publicly available. The stability of a compound is a critical parameter for its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo performance.

Table 2: Anticipated Stability Considerations for Antibacterial Agent 144

Condition	Potential Impact
рН	The molecule's various functional groups may be susceptible to hydrolysis at acidic or basic pH.
Temperature	Elevated temperatures can accelerate degradation pathways. Long-term storage at low temperatures (e.g., -20 °C or -80 °C) is generally recommended for stock solutions.
Light	The presence of chromophores in the structure suggests potential photosensitivity. Protection from light may be necessary.

Experimental Protocol for Stability Assessment (General Method):

A typical protocol to assess the chemical stability of a compound in solution involves:

 Solution Preparation: A solution of the compound at a known concentration is prepared in the desired buffer or solvent.

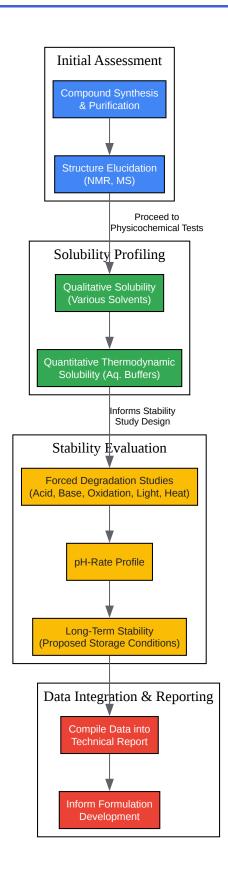


- Incubation: Aliquots of the solution are stored under various stress conditions (e.g., different pH values, temperatures, and light exposure).
- Time-Point Sampling: Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
- Analysis: The concentration of the parent compound remaining in each sample is quantified using a stability-indicating HPLC method that can separate the parent drug from its degradation products.
- Data Analysis: The rate of degradation is determined, and the half-life (t½) of the compound under each condition is calculated.

Logical Workflow for Physicochemical Characterization

The process of characterizing the solubility and stability of a novel antibacterial agent like "144" follows a logical progression from initial screening to in-depth analysis.





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Caption: Workflow for Physicochemical Profiling.



Conclusion

While "Antibacterial agent 144" shows considerable promise as a novel antibacterial compound, a comprehensive public dataset on its solubility and stability is currently lacking. The information provided herein is based on inferences from available data sheets and general principles of medicinal chemistry. For researchers and drug developers, the immediate next steps should involve rigorous experimental determination of these critical physicochemical parameters to enable further preclinical and formulation development. The experimental protocols outlined in this guide provide a standard framework for undertaking such studies. Further publications on this compound are eagerly awaited to fill the existing knowledge gaps.

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